molecular formula C22H28N2O2S B5611154 1-[2-(2-naphthyloxy)propanoyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine

1-[2-(2-naphthyloxy)propanoyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine

Cat. No. B5611154
M. Wt: 384.5 g/mol
InChI Key: BXNPOUMAUMGNCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the given molecule often involves multi-step organic reactions, combining pharmacophoric elements from known molecular fragments to achieve high selectivity and potency for intended targets. For instance, Dutta et al. (2004) described the development of hybrid molecules for dopamine D2 and D3 receptors by combining aminotetralin and piperazine fragments, demonstrating the complexity and specificity involved in such syntheses (Dutta et al., 2004).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their binding affinity and selectivity towards biological targets. The introduction of various substituents in the piperazine ring, for example, can significantly influence the compound's activity, as demonstrated by Ghosh et al. (2010), who explored the structure-activity relationship of analogues related to the given molecule (Ghosh et al., 2010).

Chemical Reactions and Properties

Piperazine derivatives can undergo various chemical reactions, including acylation, alkylation, and cyclocondensation, to introduce different functional groups that modulate their properties. Rajkumar et al. (2014) demonstrated a synthesis approach involving a four-component cyclocondensation, highlighting the versatility of reactions that such compounds can undergo (Rajkumar et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many piperazine derivatives are biologically active and are used in medicinal chemistry .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity, given that many piperazine derivatives have medicinal properties .

properties

IUPAC Name

2-naphthalen-2-yloxy-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-17(26-21-7-6-18-4-2-3-5-19(18)16-21)22(25)24-12-10-23(11-13-24)20-8-14-27-15-9-20/h2-7,16-17,20H,8-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNPOUMAUMGNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2CCSCC2)OC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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